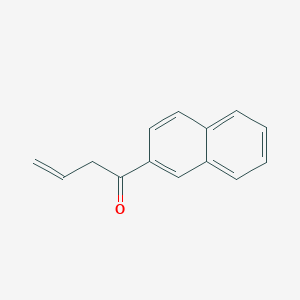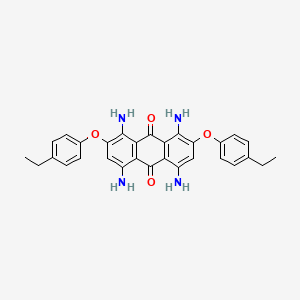![molecular formula C6H5N3O2 B13123653 Imidazo[1,2-a]pyrazine-3,6(5H,7H)-dione CAS No. 851431-68-0](/img/structure/B13123653.png)
Imidazo[1,2-a]pyrazine-3,6(5H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-a]pyrazine-3,6(5H,7H)-dione is a heterocyclic compound that has garnered significant interest in the fields of organic synthesis and drug development. This compound features a fused ring system comprising an imidazole ring and a pyrazine ring, which imparts unique chemical and biological properties. Its versatility as a scaffold makes it a valuable target for various synthetic and medicinal chemistry applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrazine-3,6(5H,7H)-dione typically involves multicomponent reactions, condensation reactions, and cyclization processes. One efficient method is the iodine-catalyzed synthesis, which involves a one-pot three-component condensation reaction. This reaction uses an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide, resulting in the formation of the imidazo[1,2-a]pyrazine scaffold .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The use of iodine as a catalyst offers a practical approach, providing good yields at room temperature. This method is advantageous due to its simplicity and the incorporation of almost all starting materials into the final product .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyrazine-3,6(5H,7H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the fused ring system.
Common Reagents and Conditions:
Reduction: Standard reducing agents such as sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the compound.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) can introduce halogen atoms into the imidazo[1,2-a]pyrazine scaffold.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can exhibit enhanced biological activities and improved physicochemical properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrazine-3,6(5H,7H)-dione involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often associated with tumorigenesis and cancer progression . By inhibiting this pathway, the compound can induce apoptosis and inhibit cell proliferation in cancer cells.
Comparison with Similar Compounds
Imidazo[1,2-a]pyrazine-3,6(5H,7H)-dione can be compared with other similar heterocyclic compounds, such as:
Imidazo[1,2-a]pyridine: This compound shares a similar fused ring system but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Another closely related compound, imidazo[1,2-a]pyrimidine, has been extensively studied for its synthetic methodologies and functionalizations.
The uniqueness of this compound lies in its specific ring structure and the resulting chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
851431-68-0 |
|---|---|
Molecular Formula |
C6H5N3O2 |
Molecular Weight |
151.12 g/mol |
IUPAC Name |
3-hydroxy-5H-imidazo[1,2-a]pyrazin-6-one |
InChI |
InChI=1S/C6H5N3O2/c10-5-3-9-4(1-8-5)7-2-6(9)11/h1-2,11H,3H2 |
InChI Key |
BEIFADJVNVFHIP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N=CC2=NC=C(N21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B13123592.png)

![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propan-1-amine](/img/structure/B13123608.png)

![tert-butyl (4aR,9aS)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate](/img/structure/B13123632.png)




